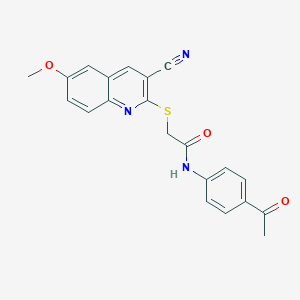![molecular formula C22H24N2O2S B417779 2-{[2-methyl-6-(methyloxy)quinolin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B417779.png)
2-{[2-methyl-6-(methyloxy)quinolin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-methyl-6-(methyloxy)quinolin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline ring substituted with a methoxy group, a methyl group, and a sulfanyl group, as well as an acetamide moiety attached to a trimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-methyl-6-(methyloxy)quinolin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Substituents: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents like methanol and methyl iodide.
Formation of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the quinoline derivative with thiourea followed by hydrolysis.
Acetamide Formation: The acetamide moiety can be formed by reacting the quinoline derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Attachment of the Trimethylphenyl Group: The final step involves the coupling of the acetamide derivative with 2,4,6-trimethylphenylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-{[2-methyl-6-(methyloxy)quinolin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, hydrogen gas with a catalyst
Substitution: Sodium ethoxide, other nucleophiles
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted quinoline derivatives
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of advanced materials with specific properties.
作用机制
The mechanism of action of 2-{[2-methyl-6-(methyloxy)quinolin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is not well-documented. based on its structure, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The exact molecular pathways involved would require further experimental investigation.
相似化合物的比较
Similar Compounds
Quinoline: A simpler structure with a wide range of applications in medicinal chemistry.
Chloroquine: An antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with a similar structure.
Uniqueness
2-{[2-methyl-6-(methyloxy)quinolin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
属性
分子式 |
C22H24N2O2S |
|---|---|
分子量 |
380.5g/mol |
IUPAC 名称 |
2-(6-methoxy-2-methylquinolin-4-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C22H24N2O2S/c1-13-8-14(2)22(15(3)9-13)24-21(25)12-27-20-10-16(4)23-19-7-6-17(26-5)11-18(19)20/h6-11H,12H2,1-5H3,(H,24,25) |
InChI 键 |
JUDXWAZIVAGBFH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=C3C=C(C=CC3=NC(=C2)C)OC)C |
规范 SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=C3C=C(C=CC3=NC(=C2)C)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,4-dimethoxyphenyl)-2-[(4-ethyl-5-{4-nitrophenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B417696.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-ethyl-5-{4-nitrophenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B417698.png)
![2-[(4-ethyl-5-{4-nitrophenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B417700.png)
![3-[(4-chlorobenzyl)sulfanyl]-4-ethyl-5-{4-nitrophenyl}-4H-1,2,4-triazole](/img/structure/B417701.png)
![{2-[(3-Amino-7-methyl-thieno[2,3-b]quinoline-2-carbonyl)-amino]-thiazol-4-yl}-acetic acid ethyl ester](/img/structure/B417703.png)

![2-{[4-ethyl-5-({[3-(trifluoromethyl)phenyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B417705.png)
![N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-{[3-(trifluoromethyl)anilino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B417710.png)
![N-(2-chlorophenyl)-2-[(4-ethyl-5-{[3-(trifluoromethyl)anilino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B417711.png)
![2-{[4-ethyl-5-({[3-(trifluoromethyl)phenyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{3-nitro-4-methylphenyl}acetamide](/img/structure/B417712.png)
![2-{[4-ethyl-5-({[3-(trifluoromethyl)phenyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{2-nitrophenyl}acetamide](/img/structure/B417713.png)
![2-[(4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-nitrophenyl}acetamide](/img/structure/B417715.png)
![N-{4-nitro-2-methylphenyl}-2-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B417716.png)
![2-{[4-ETHYL-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE](/img/structure/B417718.png)
